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Introduction
RNA Binding Motif Protein 20 (RBM20) is a critical regulator of alternative splicing in cardiac

and skeletal muscle.[1][2] It plays a pivotal role in the processing of pre-mRNAs of genes

essential for sarcomere assembly, ion transport, and calcium handling, such as Titin (TTN),

Ryanodine Receptor 2 (RYR2), and Calcium/calmodulin-dependent protein kinase II delta

(CAMK2D).[3][4][5] Mutations in the RBM20 gene, particularly within its arginine/serine (RS)-

rich domain, are strongly associated with the development of an aggressive form of familial

dilated cardiomyopathy (DCM), a condition characterized by ventricular dilation and impaired

systolic function leading to heart failure.[3][6][7]

RBM20 primarily functions as a splicing repressor, binding to UCUU motifs within intronic

sequences of its target pre-mRNAs.[6][8] This binding, often near the 3' and 5' splice sites,

leads to the exclusion of specific exons.[8] For instance, RBM20-mediated exon skipping in the

TTN gene is crucial for generating the appropriate titin isoforms that determine the passive

stiffness of cardiomyocytes.[9][10] Disruption of this process due to RBM20 mutations results in

the expression of aberrant, larger titin isoforms and altered function of other key cardiac

proteins, contributing to the pathogenesis of DCM.[3][4]

The CRISPR-Cas9 system offers a powerful and precise tool to investigate the function of

RBM20 and the molecular mechanisms underlying RBM20-associated diseases. By enabling

targeted gene knockout, introduction of specific mutations (knock-in), or correction of
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pathogenic variants, CRISPR-Cas9 allows for the creation of robust cellular and animal models

to dissect the role of RBM20 in cardiac physiology and pathology.[11][12][13] These models are

invaluable for studying disease mechanisms, identifying downstream targets, and developing

novel therapeutic strategies.

This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 to

study the function of the RBM20 gene.

Data Presentation
Table 1: Phenotypic Consequences of RBM20 Loss-of-
Function in Mouse Models
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Phenotype
RBM20 Knockout
(KO) Mice

Details Reference

Cardiac Function

Develop a mild dilated

cardiomyopathy

phenotype.

Echocardiography

shows cardiac dilation

and dysfunction.

[4][5]

Electrocardiogram

(ECG)

Prolonged PR and

heart rate-corrected

QT interval.

Observed starting at 6

weeks of age.
[5]

Calcium Handling

Severely disturbed

Ca2+ handling in

cardiomyocytes.

Increased Ca2+

transients, increased

diastolic Ca2+,

increased SR Ca2+

load, and more

spontaneous Ca2+

releases.

[5]

Histology
Increased cardiac

fibrosis.

Indicative of cardiac

remodeling.
[5]

Arrhythmia

Susceptibility

Increased

susceptibility to

ventricular

arrhythmias.

Human carriers of

RBM20 mutations

show a higher

incidence of

ventricular

arrhythmias compared

to carriers of TTN

mutations with similar

DCM severity.

[5]

Table 2: Key RBM20 Target Genes and Splicing
Consequences of RBM20 Dysfunction
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Target Gene
Protein
Function

Splicing
Change with
RBM20
Dysfunction

Functional
Consequence

Reference

TTN

Sarcomeric

protein,

determines

passive stiffness

Inclusion of

exons in the

middle Ig and

PEVK regions,

leading to larger,

more compliant

isoforms.

Reduced passive

tension of the

cardiac

sarcomere,

contributing to

chamber dilation.

[3][9]

RYR2

Ryanodine

Receptor 2,

calcium release

channel in the

sarcoplasmic

reticulum

Inclusion of an

additional small

exon.

Altered calcium

homeostasis,

potential for

arrhythmogenesi

s.

[3][5]

CAMK2D

Calcium/calmodu

lin-dependent

protein kinase II

delta, regulates

calcium handling

and signaling

Shift in isoform

expression (e.g.,

increased

CAMK2D-A).

Altered

intracellular

distribution and

activity,

contributing to

disturbed

calcium handling.

[3][14]

CACNA1C

L-type calcium

channel alpha

1C subunit

Altered splicing.

Potential impact

on calcium influx

and cardiac

contractility.

[12]

LDB3

LIM domain

binding 3,

involved in

sarcomere

organization

Altered splicing.

Potential

disruption of

sarcomere

integrity.

[6]
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Table 3: Efficiency of CRISPR-Cas9-Mediated Correction
of RBM20 Mutations
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CRISPR
Approach

Cell/Animal
Model

Mutation
Editing
Efficiency

Outcome Reference

Adenine

Base Editing

(ABE)

Human iPSC-

derived

cardiomyocyt

es

RBM20R634

Q

92% A-to-G

editing

Normalized

alternative

splicing,

restored

nuclear

localization of

RBM20, and

eliminated

cytoplasmic

granule

formation.

[7][13]

Prime Editing

(PE)

Human iPSC-

derived

cardiomyocyt

es

RBM20R636

S

40% A-to-C

editing

Correction of

the

pathogenic

mutation.

[7][13]

Adenine

Base Editing

(ABE)

Rbm20R636

Q mutant

mice

RBM20R636

Q
-

Restored

cardiac

function and

extended

lifespan.

[13]

CRISPR-

Cas9 Nickase

Human cells

and mouse

model

DCM-causing

mutations
-

Reversed

disease

characteristic

s in cells and

prevented

heart

enlargement

and

normalized

lifespan in

mice.

[11][15]
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Experimental Protocols
Protocol 1: RBM20 Knockout in a Cardiomyocyte Cell
Line (e.g., AC16 or iPSC-derived Cardiomyocytes) using
CRISPR-Cas9
Objective: To create a stable RBM20 knockout cell line to study the loss-of-function effects on

alternative splicing and cellular phenotype.

Materials:

Cardiomyocyte cell line (e.g., AC16 or human iPSC-derived cardiomyocytes)

CRISPR-Cas9 plasmid expressing SpCas9 and a single guide RNA (sgRNA) targeting an

early exon of RBM20, or purified Cas9 protein and synthetic sgRNA

Lipofectamine CRISPRMAX or electroporation system

Puromycin or other selection antibiotic (if using a plasmid with a resistance marker)

PCR primers flanking the target site

Sanger sequencing reagents

Antibodies for Western blotting (RBM20, loading control)

RNA extraction kit

RT-qPCR reagents and primers for RBM20 and its target genes (TTN, RYR2, CAMK2D)

Methodology:

sgRNA Design and Synthesis:

Design two to three sgRNAs targeting an early constitutive exon of the RBM20 gene to

induce a frameshift mutation upon non-homologous end joining (NHEJ) repair. Use online

design tools (e.g., CHOPCHOP, Synthego Design Tool) to select sgRNAs with high on-

target scores and low off-target potential.
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Synthesize the sgRNAs or clone them into a Cas9 expression vector.

Delivery of CRISPR-Cas9 Components:

Lipofection: Co-transfect the Cas9-sgRNA plasmid or ribonucleoprotein (RNP) complex

(Cas9 protein + sgRNA) into the cardiomyocyte cell line using a suitable transfection

reagent like Lipofectamine CRISPRMAX, following the manufacturer's protocol.

Electroporation: Alternatively, deliver the RNP complex via electroporation, which can be

more efficient for hard-to-transfect cells like iPSC-derived cardiomyocytes. Optimize

electroporation parameters for the specific cell type.

Selection of Edited Cells:

If using a plasmid with a selection marker, apply the appropriate antibiotic (e.g.,

puromycin) 24-48 hours post-transfection to select for cells that have taken up the

plasmid.

If using the RNP approach, single-cell clone the transfected population by limiting dilution

or fluorescence-activated cell sorting (FACS) to isolate individual colonies.

Validation of RBM20 Knockout:

Genomic DNA Analysis: Expand single-cell clones and extract genomic DNA. Amplify the

targeted region by PCR and analyze the products by Sanger sequencing to identify clones

with insertions or deletions (indels) that result in a frameshift.

Western Blotting: Lyse the validated clones and perform Western blotting with an anti-

RBM20 antibody to confirm the absence of the RBM20 protein.

RT-qPCR: Extract total RNA and perform RT-qPCR to confirm the reduction or absence of

RBM20 mRNA.

Functional Analysis:

Splicing Analysis: Perform RT-PCR or RNA-sequencing on the knockout and wild-type

control cells to analyze the splicing patterns of known RBM20 target genes (e.g., TTN,

RYR2, CAMK2D).
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Phenotypic Assays: Conduct functional assays relevant to cardiomyocyte biology, such as

calcium imaging to assess calcium handling, contractility assays, and

immunofluorescence to examine sarcomere structure.

Protocol 2: Correction of a Pathogenic RBM20 Mutation
in Patient-Derived iPSCs using CRISPR-Cas9
Objective: To correct a known pathogenic mutation in RBM20 in iPSCs derived from a DCM

patient to create a genetically matched control cell line for disease modeling.

Materials:

Patient-derived iPSCs carrying a specific RBM20 mutation

CRISPR-Cas9 system (e.g., adenine base editor (ABE) for A-to-G changes, or prime editor

(PE) for other precise edits)

sgRNA targeting the mutation site

Single-stranded oligodeoxynucleotide (ssODN) donor template with the corrected sequence

(for homology-directed repair (HDR)-based approaches)

Electroporation system

iPSC culture reagents

Genomic DNA extraction kit

PCR primers and sequencing reagents

Reagents for iPSC differentiation into cardiomyocytes

Methodology:

Design of Targeting Strategy:

Design an sgRNA that directs the Cas9 nuclease or editor to the site of the mutation.
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For HDR-based correction, design an ssODN donor template containing the wild-type

sequence flanked by homology arms of at least 40-60 nucleotides on each side. Introduce

silent mutations in the PAM site or sgRNA seed region of the donor template to prevent re-

cutting of the corrected allele.

For base or prime editing, design the appropriate guide RNA (pegRNA for prime editing)

according to established guidelines for these technologies.[7][13]

Delivery of CRISPR Components:

Electroporate the patient-derived iPSCs with the Cas9 protein, synthetic sgRNA, and the

ssODN donor template (for HDR) or the base/prime editor components. RNP delivery is

preferred to minimize off-target effects.

Isolation of Corrected Clones:

After recovery, perform single-cell cloning of the electroporated iPSCs.

Screening and Validation of Corrected Clones:

Expand individual iPSC clones and extract genomic DNA.

PCR amplify the targeted region and perform Sanger sequencing to identify clones with

the corrected sequence.

Perform whole-genome sequencing or targeted deep sequencing to assess off-target

editing events in the selected clones.

Functional Rescue Analysis:

Differentiate the corrected iPSC clones and the uncorrected parental iPSC clones into

cardiomyocytes.

Perform functional analyses as described in Protocol 1 (splicing analysis of RBM20

targets, calcium imaging, contractility assays) to confirm that the corrected cells exhibit a

wild-type phenotype compared to the diseased cells.
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Visualizations
RBM20-Mediated Splicing Regulation Pathway
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Caption: RBM20 binds to intronic splicing silencers, leading to exon skipping.

Experimental Workflow for CRISPR-Cas9-Mediated
Study of RBM20
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Phase 1: Design
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Caption: Workflow for CRISPR-based RBM20 functional analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b142647#using-crispr-to-study-bm-20-gene-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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